

Application Notes and Protocols for DB1976 Dihydrochloride In Vitro

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Compound of Interest

Compound Name: DB1976 dihydrochloride

Cat. No.: B2680765

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Introduction

DB1976 dihydrochloride is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1.[1][2] As a selenophene analog of DB270, it exhibits a strong affinity for the AT-rich sequences of DNA that are the binding sites for PU.1, thereby inhibiting PU.1-dependent gene transactivation.[1][2][3] Dysregulation of PU.1 is implicated in the pathogenesis of acute myeloid leukemia (AML), making DB1976 a compound of significant interest for cancer research and drug development.[4][5] In vitro studies have demonstrated that DB1976 induces apoptosis and reduces cell viability in AML cell lines, with less pronounced effects on normal hematopoietic cells.[2]

This document provides detailed protocols for key in vitro experiments to assess the biological activity of **DB1976 dihydrochloride**, along with data presentation and visualizations to facilitate experimental design and data interpretation.

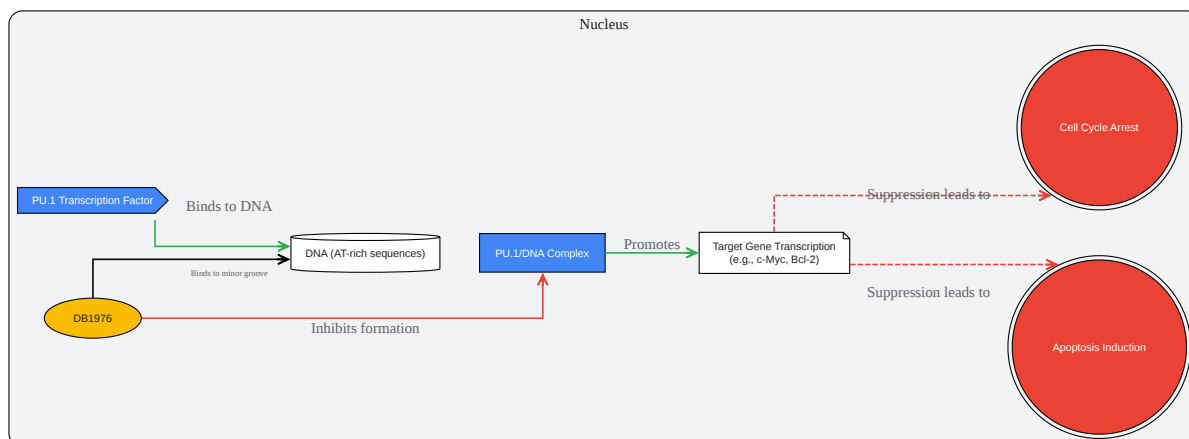
Quantitative Data Summary

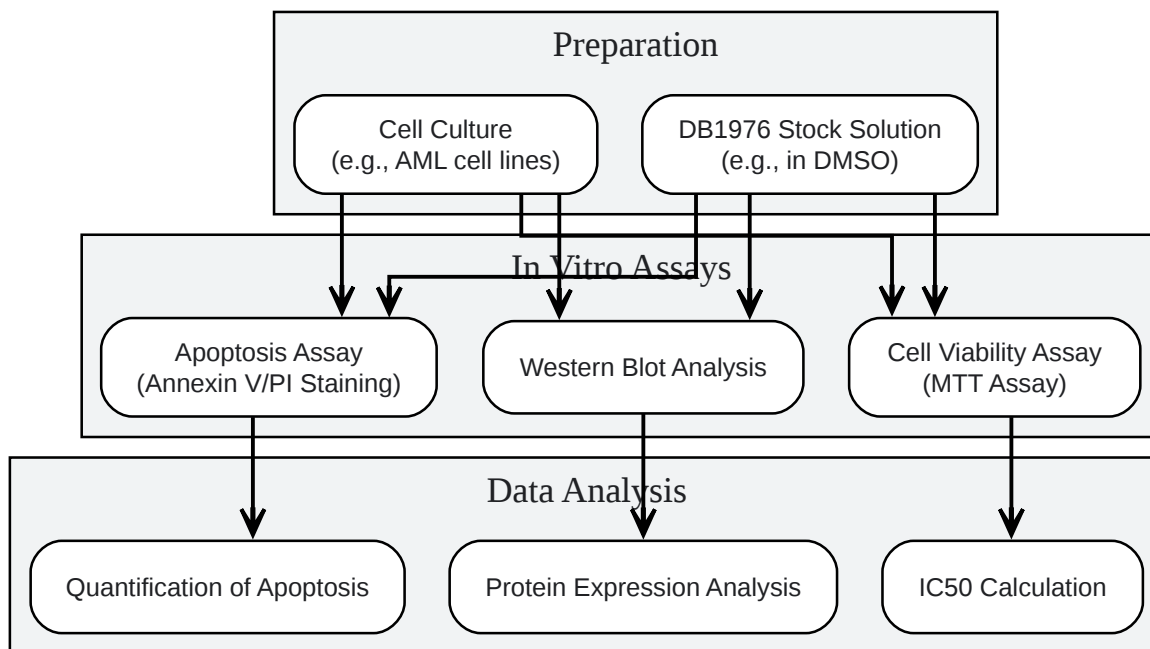
The following table summarizes the reported in vitro efficacy of **DB1976 dihydrochloride** in various assays.

Parameter	Value	Cell Line/System	Reference
PU.1 Binding Inhibition (IC ₅₀)	10 nM	In vitro binding assay	[1] [2]
PU.1/DNA Complex Affinity (K _D)	12 nM	In vitro binding assay	[1]
PU.1-dependent Transactivation Inhibition (IC ₅₀)	2.4 μM	PU.1-negative HEK293 cells	
Cell Growth Inhibition (IC ₅₀)	105 μM	PU.1 URE-/- AML cells	[2]
Cell Growth Inhibition (IC ₅₀)	334 μM	Normal hematopoietic cells	[2]

Signaling Pathway

DB1976 dihydrochloride's primary mechanism of action is the inhibition of the transcription factor PU.1. PU.1 is a master regulator of hematopoietic lineage determination, particularly for myeloid and B-lymphoid cells.[\[6\]](#)[\[7\]](#)[\[8\]](#) By binding to the minor groove of DNA at PU.1's target sequences, DB1976 allosterically inhibits the binding of PU.1 to DNA, thereby preventing the transcription of its target genes.[\[3\]](#)[\[7\]](#) This disruption of PU.1's transcriptional program in AML cells can lead to cell cycle arrest and apoptosis.





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